molecular formula C15H22ClN3O2 B1391054 tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 939986-35-3

tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B1391054
CAS No.: 939986-35-3
M. Wt: 311.81 g/mol
InChI Key: FRSBMSDJJXPARV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20ClN3O2. It is a derivative of piperazine, featuring a chloropyridine moiety and a tert-butyl ester group

Mechanism of Action

Pharmacokinetics

It has a molecular weight of 278.35, a density of 1.182, and a boiling point of approximately 454.1°C . These properties may influence the compound’s bioavailability and pharmacokinetics.

Action Environment

The action of “tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate” may be influenced by various environmental factors. For instance, the compound is stable at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate typically involves the following steps:

  • Piperazine Derivative Formation: : Piperazine is reacted with chloroacetic acid to form the piperazine derivative.

  • Chlorination: : The piperazine derivative undergoes chlorination to introduce the chloropyridine moiety.

  • Esterification: : The resulting compound is then esterified with tert-butyl alcohol to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.

  • Industry: : The compound can be utilized in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

Tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate: can be compared with other similar compounds, such as:

  • Piperazine derivatives: : These compounds share the piperazine core but may have different substituents.

  • Chloropyridine derivatives: : These compounds contain the chloropyridine moiety but differ in their ester groups or other functional groups.

The uniqueness of This compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSBMSDJJXPARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671799
Record name tert-Butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-35-3
Record name tert-Butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 2-chloro-5-(chloromethyl)pyridine (2.0 g, 12 mmol) in acetonitrile (40 mL) was added potassium carbonate (1.5 mL, 25 mmol) followed by tert-butyl 1-piperazinecarboxylate (2.3 g, 12 mmol). The resulting mixture was stirred at room temperature for 20 h. Upon workup, the mixture was poured into ice and 2 N NaOH aqueous solution and extracted with ethyl acetate (2×). The combined organics were dried over Na2SO4 and concentrated in vacuo. The residue was subjected to combi-flash column chromatography (methanol/DCM) to give compound 339 (3.17 g, 82% yield) as a thick colorless liquid. 1H NMR 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.32 (1 H, d, J=2.0 Hz), 7.66 (1 H, d, J=7.4 Hz), 7.30 (1 H, d, J=8.2 Hz), 3.50 (2 H, s), 3.37-3.47 (4 H, m), 2.38 (4 H, br. s.), 1.46 (9 H, s). LCMS-ESI (POS), M/Z, M+1: Found 312.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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